N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline
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Overview
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline typically involves the reaction of 2,4-dimethyl-1,3-thiazole with aniline in the presence of a suitable catalyst. One common method involves the use of a base such as triethylamine in a solvent like chloroform, followed by the addition of triphosgene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in developing new drugs with anti-inflammatory and antitumor activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C12H14N2S/c1-9-12(15-10(2)14-9)8-13-11-6-4-3-5-7-11/h3-7,13H,8H2,1-2H3 |
InChI Key |
DBHXEMVISYYYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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